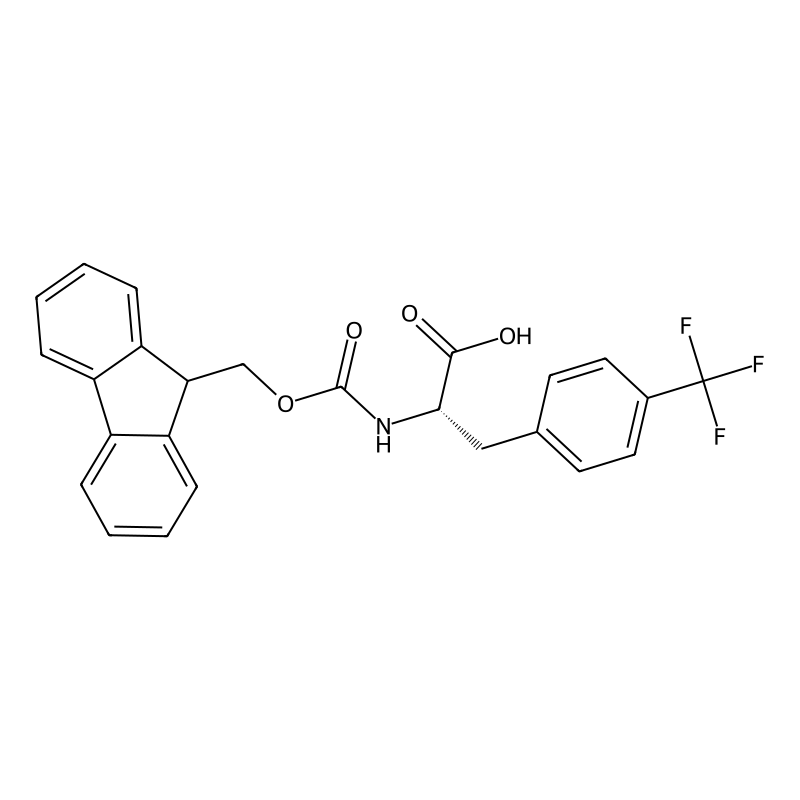

Fmoc-Phe(4-CF3)-OH

Content Navigation

Problem: Unmodified Phe residues undergo rapid para-oxidation, limiting therapeutic peptide half-life and cell entry.

Solution: Fmoc-Phe(4-CF3)-OH delivers:

- Metabolic stability: CF3 blocks hydroxylation, extending plasma half-life.

- Cell penetration: High hydrophobicity drives direct membrane translocation.

- 19F NMR probe: Intense singlet for real-time folding & binding studies.

Supplied at ≥98% purity, ambient shipment, global stock.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Fmoc-Phe(4-CF3)-OH (CAS: 247113-86-6) is a high-value, Fmoc-protected unnatural amino acid widely procured as a building block for solid-phase peptide synthesis (SPPS). Featuring a para-trifluoromethyl group on the phenylalanine aromatic ring, this compound is engineered to impart exceptional lipophilicity, metabolic stability, and structural traceability to target peptides [1]. In industrial and advanced research settings, it serves as a critical precursor for synthesizing highly stable therapeutic peptides, cell-penetrating peptides (CPPs), and highly sensitive 19F NMR probes. The bulky, electron-withdrawing -CF3 moiety blocks enzymatic para-hydroxylation, significantly increasing the half-life of the resulting peptide in plasma, while its high hydrophobicity drives membrane translocation, making it a highly decision-relevant material for advanced drug formulation [2].

Research Fit

References

- [1] From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration, 2024.

- [2] Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 2007.

Substituting Fmoc-Phe(4-CF3)-OH with standard Fmoc-Phe-OH or monofluoro analogs like Fmoc-Phe(4-F)-OH fundamentally compromises both the pharmacokinetic profile and analytical utility of the synthesized peptide [1]. While Fmoc-Phe(4-F)-OH provides some metabolic resistance, it lacks the extreme steric bulk and high hydrophobicity (logP contribution) of the -CF3 group, which are required for optimal cell membrane penetration and formulation compatibility. Furthermore, in structural biology and analytical workflows, a single fluorine atom yields a weaker, often multiplet-split 19F NMR signal. In contrast, the three equivalent fluorine atoms of the -CF3 group produce an intense, distinct singlet resonance that is highly sensitive to local conformational changes without background interference, making generic substitution unviable for high-resolution applications [2].

Substitution Risk

Lower melting point may alter solubility in SPPS solvents and coupling kinetics.

Higher logP may shift peptide hydrophobicity and self-assembly in aqueous environments.

Electron-withdrawing CF3 modifies aromatic stacking, limiting direct substitution for Fmoc-Phe-OH in structure-activity studies.

19F NMR Sensitivity Advantage

When utilized as an NMR probe, Fmoc-Phe(4-CF3)-OH delivers superior analytical performance compared to monofluoro alternatives. The -CF3 group provides three equivalent fluorine atoms, yielding a sharp, intense singlet resonance (typically near -62 ppm) that avoids the complex multiplet splitting seen with Fmoc-Phe(4-F)-OH [1]. This results in a 3-fold higher local fluorine concentration per residue, significantly enhancing the signal-to-noise ratio.

| Evidence Dimension | 19F NMR Signal Intensity and Multiplicity |

| Target Compound Data | Fmoc-Phe(4-CF3)-OH (Strong, unsplit singlet resonance; 3 equivalent 19F nuclei) |

| Comparator Or Baseline | Fmoc-Phe(4-F)-OH (Weaker signal; single 19F nucleus subject to splitting) |

| Quantified Difference | 3-fold higher local fluorine concentration per residue yielding a distinct singlet. |

| Conditions | 19F NMR structural characterization of labeled proteins in solution |

Procuring the -CF3 derivative enables high-resolution, background-free tracking of protein conformations at lower sample concentrations, optimizing costly NMR instrument time.

Lipophilicity for Cell Penetration

The incorporation of the -CF3 group dramatically alters the hydrophobicity of the peptide sequence, which is a critical factor for membrane permeability. Based on established lipophilicity scales, the 4-trifluoromethylphenylalanine side chain contributes a Hansch hydrophobicity parameter (π) of approximately +0.88, compared to +0.14 for 4-fluorophenylalanine and 0 for standard phenylalanine [1]. This massive increase in logP contribution drives the non-endocytic cellular uptake of formulated peptides.

| Evidence Dimension | Hansch Hydrophobicity Parameter (π) / logP contribution |

| Target Compound Data | Fmoc-Phe(4-CF3)-OH (π ≈ +0.88) |

| Comparator Or Baseline | Fmoc-Phe(4-F)-OH (π ≈ +0.14) and Fmoc-Phe-OH (π = 0) |

| Quantified Difference | Over 6-fold higher hydrophobicity contribution compared to the monofluoro analog. |

| Conditions | Computational and experimental logP/lipophilicity scales for non-standard amino acid side chains |

The significant increase in lipophilicity is critical for buyers engineering cell-penetrating peptides (CPPs) or aiming to improve the oral bioavailability of peptide therapeutics.

In Vivo Protease Resistance

Peptides synthesized using Fmoc-Phe(4-CF3)-OH exhibit profound resistance to proteolytic degradation and oxidative metabolism. The extreme steric bulk and the strength of the C-F bonds at the para position effectively block cytochrome P450-mediated para-hydroxylation and hinder cleavage by chymotrypsin-like proteases, which rapidly degrade standard phenylalanine residues [1]. This modification directly translates to an extended plasma half-life in vivo.

| Evidence Dimension | Resistance to chymotrypsin-like proteases and para-oxidation |

| Target Compound Data | Peptides incorporating 4-CF3-Phe (High resistance due to steric bulk and C-F bond strength) |

| Comparator Or Baseline | Peptides incorporating standard Phe (Rapidly degraded and oxidized) |

| Quantified Difference | Dramatically extended plasma half-life and near-complete blockage of para-hydroxylation. |

| Conditions | In vitro plasma stability assays and protease incubation models |

Selecting the 4-CF3 modified precursor is essential for developing peptide drugs with viable dosing intervals, directly impacting the commercial success of therapeutic pipelines.

Standard SPPS Compatibility

Despite its bulky side chain, Fmoc-Phe(4-CF3)-OH maintains excellent processability in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). Unlike highly sterically hindered alpha,alpha-disubstituted or N-methylated amino acids that require expensive, specialized coupling agents (e.g., HATU/HOAt at elevated temperatures), the 4-CF3 derivative couples efficiently using standard DIC/Oxyma or HBTU protocols at room temperature, routinely achieving >95% coupling yields .

| Evidence Dimension | Compatibility with standard SPPS coupling protocols |

| Target Compound Data | Fmoc-Phe(4-CF3)-OH (High coupling efficiency with standard reagents like DIC/Oxyma) |

| Comparator Or Baseline | Alpha-methylated or N-methylated unnatural amino acids (Require specialized, costly activators and prolonged coupling times) |

| Quantified Difference | Maintains >95% coupling yields under standard room-temperature conditions without exotic activators. |

| Conditions | Standard automated or manual Fmoc-SPPS workflows |

Procurement of this building block allows manufacturers to enhance peptide stability and lipophilicity without altering existing, validated SPPS manufacturing protocols.

Cell-Penetrating Peptide Synthesis

Due to its exceptionally high lipophilicity contribution, Fmoc-Phe(4-CF3)-OH is the preferred building block for engineering arginine-rich CPPs (such as R8 derivatives). The incorporation of the -CF3 group enhances non-endocytic direct cell membrane translocation, making it an ideal precursor for delivering oligonucleotides or other impermeable therapeutic cargoes into cells [1].

Protease-Resistant Therapeutic Peptides

In pharmaceutical procurement, this compound is selected to replace standard phenylalanine residues in therapeutic peptide sequences (e.g., opioid receptor agonists or antimicrobial peptides). The steric bulk and strong C-F bonds of the trifluoromethyl group prevent enzymatic cleavage and para-oxidation, significantly extending the drug's in vivo half-life and improving pharmacokinetic profiles [2].

19F NMR Structural Biology

For structural biology laboratories, Fmoc-Phe(4-CF3)-OH is procured as a highly sensitive 19F NMR probe. Because it provides a strong, unsplit singlet signal that is highly responsive to local ring currents and environmental changes, it is optimal for real-time monitoring of protein folding, ligand binding, and protein-protein interactions without the background noise typical of 1H NMR [3].

Application Fit

References

- [1] Glycosaminoglycan Binding and Non-Endocytic Membrane Translocation of Cell-Permeable Octaarginine Monitor. ScienceOpen, 2017.

- [2] Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines. ACS Medicinal Chemistry Letters, 2015.

- [3] Alternative Pathways of Human Islet Amyloid Polypeptide Aggregation Distinguished by 19F NMR-Detected Kinetics of Monomer Consumption. PMC, 2010.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Explore Compound Types

O4Si-4